(Triphenylphosphonio)difluoroacetate
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Overview
Description
(Triphenylphosphonio)difluoroacetate is an organofluoride compound known for its versatility in various scientific research applications. It is a colorless solid that is soluble in many organic solvents and has a low melting point. This compound is particularly significant in synthetic chemistry, biochemistry, and pharmacology due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Triphenylphosphonio)difluoroacetate can be synthesized through the reaction of triphenylphosphine with halodifluoroacetate salts such as potassium bromodifluoroacetate. The reaction typically involves heating a solution of these reactants in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Triphenylphosphonio)difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the difluoromethylene group is replaced by other nucleophiles.
Addition Reactions: It can add to multiple bonds, forming new carbon-fluorine bonds.
Elimination Reactions: It can undergo elimination reactions to form difluoroalkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and various nucleophiles. Reaction conditions often involve heating and the use of polar aprotic solvents like DMF .
Major Products
Major products formed from reactions with this compound include difluoroalkenes, trifluoromethylated oxindoles, and other fluorinated organic compounds .
Scientific Research Applications
(Triphenylphosphonio)difluoroacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Triphenylphosphonio)difluoroacetate involves its role as a difluorocarbene source. Upon heating, it decomposes to generate difluorocarbene, which can then participate in various chemical transformations. This reactivity is due to the presence of the difluoromethylene group, which can form new carbon-fluorine bonds or act as a C1 synthon in multi-component reactions .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylene phosphobetaine: Another difluorocarbene source used in similar synthetic applications.
Trimethyl(trifluoromethyl)silane: A reagent used for introducing trifluoromethyl groups into organic molecules.
S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine: A compound used in the synthesis of fluorinated heterocycles.
Uniqueness
(Triphenylphosphonio)difluoroacetate is unique due to its stability and ease of handling compared to other difluorocarbene sources. It is not sensitive to air or moisture, making it a convenient reagent for various synthetic applications .
Properties
IUPAC Name |
2,2-difluoro-2-triphenylphosphaniumylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2O2P/c21-20(22,19(23)24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIBMNDFQNRAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C(=O)[O-])(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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